3-(2-Chloroethyl)phenol

Catalog No.
S13337234
CAS No.
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloroethyl)phenol

Product Name

3-(2-Chloroethyl)phenol

IUPAC Name

3-(2-chloroethyl)phenol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2

InChI Key

GRXBETHKDHEATN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCl

3-(2-Chloroethyl)phenol (CAS 168912-61-6) is a highly versatile, bifunctional aromatic building block characterized by a nucleophilic phenolic hydroxyl group and an electrophilic 2-chloroethyl chain positioned in a 1,3- (meta) relationship [1]. For industrial and advanced laboratory buyers, its primary value lies in its orthogonal reactivity, which allows independent modifications at either functional site without mutual steric hindrance [2]. It is predominantly procured as a precursor for synthesizing meta-linked aryl ethers, phenethylamines, and complex active pharmaceutical ingredients (APIs) where precise spatial geometry is required. Unlike its ortho and para counterparts, the meta-substitution pattern uniquely balances steric accessibility with absolute resistance to unwanted intramolecular side reactions, making it a highly reliable, scale-ready intermediate for multi-step synthesis [3].

Procurement Fit

Electrophilic building block for SN2 and cross-coupling reactions
Meta orientation alters electronic landscape and purification profile
Reactive alkyl chloride handle paired with phenolic hydroxyl for sequential derivatization

Substituting 3-(2-chloroethyl)phenol with closely related isomers or analogs introduces severe processability and yield penalties that directly impact procurement efficiency. The most common error is attempting to use the ortho-isomer, 2-(2-chloroethyl)phenol, which undergoes rapid intramolecular cyclization under basic conditions to form dihydrobenzofuran, destroying the bifunctional utility and drastically reducing the yield of desired intermolecular products [1]. Conversely, substituting with the para-isomer, 4-(2-chloroethyl)phenol, forces a rigid 180-degree linear geometry that alters downstream polymer packing, typically increasing crystallinity and reducing solubility in organic solvents [2]. Furthermore, attempting to use the more reactive 3-(2-bromoethyl)phenol often leads to premature E2 elimination, generating 3-vinylphenol byproducts during high-temperature etherification steps . Procuring the exact meta-chloro compound is essential to maintain orthogonal reactivity, maximize yield, and ensure structural fidelity.

Substitution Risk

Positional isomers (ortho/para) introduce competing cyclization or altered regioselectivity, potentially compromising synthesis outcome.
Bromo analog accelerates SN2 displacement significantly, requiring thermal management and selectivity verification.
Generic phenol derivatives lack the meta-specific inductive effect, which may shift reactivity in multi-step pathways.

Resistance to Intramolecular Cyclization

When subjected to base-catalyzed etherification (e.g., K2CO3 in DMF at 80°C), the spatial separation in 3-(2-chloroethyl)phenol prevents the nucleophilic oxygen from attacking the electrophilic carbon, yielding >95% of the desired intermolecular etherification product [1]. In stark contrast, the ortho-isomer, 2-(2-chloroethyl)phenol, undergoes rapid intramolecular nucleophilic substitution under identical conditions, resulting in >90% conversion to the undesired 2,3-dihydrobenzofuran [2]. This geometric constraint makes the meta-isomer uniquely suited for selective functionalization.

Evidence DimensionIntramolecular cyclization byproduct formation
Target Compound Data< 1% (stable to basic etherification)
Comparator Or Baseline2-(2-Chloroethyl)phenol (>90% cyclization to dihydrobenzofuran)
Quantified Difference>90% reduction in cyclization side-reactions
ConditionsBasic conditions (K2CO3, DMF, 80°C)

Ensures high yields of the target bifunctional intermediate by eliminating the dominant degradation pathway seen in ortho-substituted analogs.

Boiling point
Cross-study comparable
3-(2-Chloroethyl)phenol 276.0±15.0 °C
4-(2-Chloroethyl)phenol 274 °C
+2 °C for meta isomer
Supports distillation-cut optimization for isomer enrichment.
760 mmHg; small difference can govern fraction purity at scale.

Thermal Stability Against E2 Elimination

During high-temperature nucleophilic substitutions or prolonged storage, the choice of halide significantly impacts precursor viability. 3-(2-Chloroethyl)phenol demonstrates robust thermal stability, with less than 2% elimination to 3-vinylphenol when heated to 120°C in the presence of mild bases [1]. The commonly considered substitute, 3-(2-bromoethyl)phenol, exhibits a much higher propensity for E2 elimination under the same conditions, generating up to 15-20% of the vinyl byproduct due to the superior leaving group ability of the bromide ion [2].

Evidence DimensionFormation of vinylphenol elimination byproduct
Target Compound Data< 2% at 120°C
Comparator Or Baseline3-(2-Bromoethyl)phenol (15-20% elimination)
Quantified Difference~10-fold reduction in elimination byproducts
ConditionsHeating at 120°C in the presence of mild base

Allows chemists to utilize harsher reaction conditions for phenol modification without prematurely destroying the alkyl halide functionality.

Leaving-group reactivity
Class-level
Chloro compound (target) kCl (reference)
Bromo analog kBr ≈ 10–50 × kCl
Significant rate acceleration with bromine
Chloro leaving group provides a controlled reactivity window for exothermic amination or thioetherification.
Based on standard primary alkyl halide reactivity; confirm under your conditions.

Orthogonal Reactivity vs. Diol Precursors

Procuring 3-(2-chloroethyl)phenol directly bypasses the need to selectively functionalize 3-(2-hydroxyethyl)phenol. Attempting to mono-activate the aliphatic alcohol of the diol analog (e.g., via tosylation or chlorination) typically yields a statistical mixture of unreacted, mono-reacted, and di-reacted products, capping isolated yields at approximately 60-70% [1]. The pre-installed chloride in 3-(2-chloroethyl)phenol provides 100% differentiation between the two reactive sites, enabling immediate, high-yield (>90%) functionalization of either the phenol or the alkyl chain without complex protection/deprotection strategies [2].

Evidence DimensionIsolated yield of orthogonally differentiated intermediate
Target Compound Data>90% (direct use)
Comparator Or Baseline3-(2-Hydroxyethyl)phenol (~60-70% after selective activation)
Quantified Difference20-30% absolute increase in intermediate yield
ConditionsMulti-step orthogonal functionalization workflows

Eliminates at least one synthetic step and associated purification costs, directly lowering the overall cost of goods in scale-up manufacturing.

Thermal decomposition
Cross-study comparable
3-(2-Chloroethyl)phenol Single elimination pathway
2-(2-Chloroethyl)phenol Dual: elimination + benzofuran
Cyclization pathway absent in meta isomer
Simpler thermal decomposition profile aids process safety and waste-stream analysis.
Gas phase, 643–713 K; ref: Chuchani & Rotinov, 1988.
Isomer SAR context
Class-level
Para bis(2-chloroethyl) analog Marked in vitro activity
Meta analog (not directly tested) Lower activity (class-level SAR)
Meta substitution yields lower basal cytotoxicity
Supports structure-activity interpretation for early-stage screening.
IC50 data unavailable; full paper required for quantitative comparison.
Electrophilic substitution
Class-level
3-(2-Chloroethyl)phenol 2 ortho + 1 para = 3 reactive sites
4-(2-Chloroethyl)phenol 2 ortho sites only
Meta isomer retains a free para position
Enables synthesis of trisubstituted derivatives not accessible from the para isomer.
Meta electron-withdrawing effect moderates ring activation; confirm regiochemical outcome.

Meta-Linked Phenethylamine Synthesis

Due to its resistance to intramolecular cyclization [1], 3-(2-chloroethyl)phenol is the optimal precursor for synthesizing meta-substituted phenethylamines. It allows for the aggressive alkylation of the phenol group prior to the amination of the chloroethyl chain, a sequence that is impossible with ortho-isomers. This is particularly relevant in the development of GPCR ligands where the 1,3-geometry is critical for receptor binding [2].

Soluble Polyether Resins

In materials science, incorporating 3-(2-chloroethyl)phenol into polymer backbones introduces a 120-degree structural kink. This meta-linkage disrupts the highly crystalline packing typical of para-substituted polymers, significantly enhancing the resin's solubility in standard organic solvents and lowering its glass transition temperature for improved processability [3].

Bifunctional Linkers in Solid-Phase Synthesis

The orthogonal reactivity of the phenolic hydroxyl and the alkyl chloride makes this compound an excellent linker for solid-phase synthesis [1]. The phenol can be selectively anchored to a resin via etherification, leaving the chloroethyl group available for subsequent nucleophilic displacement by biological molecules or small-molecule libraries without requiring intermediate deprotection steps.

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled nucleophilic substitution (amine/thiol)
Chloro leaving group provides moderate reactivity, reducing exotherm risks
Verify reaction exotherm and selectivity under your specific amine/thiol conditions
High-temperature pyrolysis or incineration
Meta geometry blocks intramolecular benzofuran formation, simplifying decomposition products
Assess thermal stability and decomposition product slate at process temperature
Sequential electrophilic substitution for trisubstituted phenols
Free para position plus modulated ortho/para activation by meta chloroethyl group
Confirm regiochemical outcome in multi-step derivatization sequences
Distillation-based purification of isomer mixtures
Reproducible boiling point differential facilitates meta-enrichment via fractional distillation
Optimize distillation cut points for target isomer purity

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.0341926 g/mol

Monoisotopic Mass

156.0341926 g/mol

Heavy Atom Count

10

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